2-Ethylquinazolin-4(1H)-one

Vue d'ensemble

Description

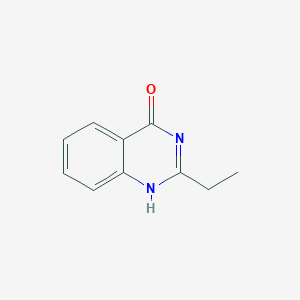

2-Ethylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a quinazoline ring system with an ethyl group attached to the second carbon and a keto group at the fourth position.

Analyse Biochimique

Cellular Effects

It is known that quinazolinone derivatives, which include 2-Ethylquinazolin-4(1H)-one, exhibit antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylquinazolin-4(1H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone. For instance, the reaction of 2-aminobenzamide with ethyl glyoxalate under acidic conditions can yield this compound . Another method involves the cyclization of 2-aminobenzonitrile with ethyl formate in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as metal nanoparticles or organocatalysts, can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethylquinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolin-4(1H)-one derivatives with different substituents.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-ethylquinazolin-4-ol.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

Applications De Recherche Scientifique

2-Ethylquinazolin-4(1H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

Mécanisme D'action

The mechanism of action of 2-Ethylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific derivative and its target .

Comparaison Avec Des Composés Similaires

- 2-Methylquinazolin-4(1H)-one

- 2-Phenylquinazolin-4(1H)-one

- 2,3-Dihydroquinazolin-4(1H)-one

Comparison: 2-Ethylquinazolin-4(1H)-one is unique due to the presence of the ethyl group at the second position, which can influence its biological activity and chemical reactivity. Compared to 2-Methylquinazolin-4(1H)-one, the ethyl group provides different steric and electronic effects, potentially leading to distinct pharmacological properties .

Activité Biologique

2-Ethylquinazolin-4(1H)-one is a significant compound within the quinazoline family, known for its diverse biological activities. Quinazolines are heterocyclic compounds that have garnered attention due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide an in-depth review of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical structure:

- Molecular Formula : C_11H_10N_2O

- Molecular Weight : 186.21 g/mol

The compound features a quinazoline core with an ethyl group at the 2-position and a carbonyl group at the 4-position, contributing to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a series of quinazoline-based compounds were synthesized and evaluated for their antiproliferative activities against various cancer cell lines.

Table 1: Antiproliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical) | 5.0 | EGFR inhibition |

| 9b | MCF-7 (Breast) | 1.16 | Dual EGFR/BRAF V600E inhibition |

| Doxorubicin | Various | 1.14 | Topoisomerase II inhibitor |

In vitro studies indicated that this compound exhibits significant antiproliferative activity against HeLa cells, with a GI50 value of 5.0 µM. This activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been extensively studied. A recent investigation evaluated various quinazoline compounds for their effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12 | 75 |

| Compound 13 | Escherichia coli | 11 | 80 |

| Compound 15 | Candida albicans | 10 | 77 |

The results indicated that this compound demonstrated moderate antimicrobial activity against Staphylococcus aureus, with an inhibition zone of 12 mm and a minimum inhibitory concentration (MIC) of 75 mg/mL .

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study focused on the synthesis and evaluation of quinazoline derivatives revealed that compounds similar to this compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that these compounds could serve as lead candidates for developing anti-inflammatory drugs .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between quinazoline derivatives and their biological targets. For instance, docking simulations indicated that this compound binds effectively to the active site of EGFR, suggesting a competitive inhibition mechanism .

Propriétés

IUPAC Name |

2-ethyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUANCFNZZLKBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953410 | |

| Record name | 2-Ethylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3137-64-2 | |

| Record name | 2-Ethylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.